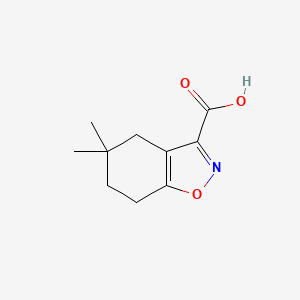

5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid

Description

5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid is a bicyclic heterocyclic compound featuring a benzoxazole core fused with a partially hydrogenated cyclohexene ring. The molecule contains two methyl groups at the 5-position of the tetrahydrobenzoxazole system and a carboxylic acid substituent at the 3-position. This structure confers unique physicochemical properties, such as moderate polarity (due to the carboxylic acid group) and enhanced steric bulk from the dimethyl substitution.

The compound’s molecular formula is inferred as C₁₀H₁₃NO₃, with a calculated molecular weight of 211.22 g/mol. However, direct pharmacological data for this specific compound are absent in the provided evidence, necessitating extrapolation from structurally related analogs.

Properties

IUPAC Name |

5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2)4-3-7-6(5-10)8(9(12)13)11-14-7/h3-5H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIRUPQVCHKAJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1)C(=NO2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclodehydration of 5,5-dimethyl-4,5,6,7-tetrahydrobenzofurancarboxylic acid derivatives using dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors, optimizing reaction conditions to achieve high yields and purity. The choice of solvent, temperature, and reaction time are critical factors that influence the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, 5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: In the medical field, derivatives of this compound are being explored for their potential use in treating various diseases. Its ability to interact with biological targets makes it a promising candidate for drug discovery.

Industry: In the industrial sector, 5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Key Observations:

- Substituent Bulk : The tert-butyl analog (235.27 g/mol) exhibits greater lipophilicity compared to the dimethyl derivative, which may enhance membrane permeability but reduce aqueous solubility .

- Electron-Withdrawing Effects : The difluoro analog’s electronegative substituents could improve metabolic stability by resisting oxidative degradation, a common issue with alkyl-substituted heterocycles .

- Functional Group Modifications: Replacing the carboxylic acid with a carboxamide (as in ) reduces acidity (pKa ~5 vs.

Physicochemical Properties

- Polarity: The carboxylic acid group enhances water solubility relative to non-acidic analogs (e.g., carboxamides or esters).

- Steric Effects : The 5,5-dimethyl groups may hinder interactions with flat binding pockets but stabilize conformations favorable for binding to hydrophobic receptors.

Biological Activity

5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity through various studies, focusing on its anticancer properties and other pharmacological effects.

- IUPAC Name : 5,5-dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid

- Molecular Formula : C10H13NO3

- Molecular Weight : 195.22 g/mol

- CAS Number : 1468880-49-0

Biological Activity Overview

The biological activity of benzoxazole derivatives has been extensively studied, revealing a range of effects including anticancer, antibacterial, antifungal, and anti-inflammatory properties. The specific compound 5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid has shown promising results in various assays.

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cell Lines :

- In a study evaluating the cytotoxic effects of benzoxazole derivatives on several human cancer cell lines (including MCF-7 for breast cancer and HepG2 for liver cancer), it was found that compounds similar to 5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole exhibited moderate to significant cytotoxicity. For instance:

- Structure–Activity Relationship (SAR) :

- Mechanism of Action :

Other Biological Activities

Apart from anticancer properties, benzoxazole derivatives have been reported to exhibit:

- Antibacterial and Antifungal Activities : Certain derivatives have shown effectiveness against a range of bacterial strains and fungi .

- Anti-inflammatory Effects : Some studies have indicated potential anti-inflammatory actions which could be beneficial in treating inflammatory diseases .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.